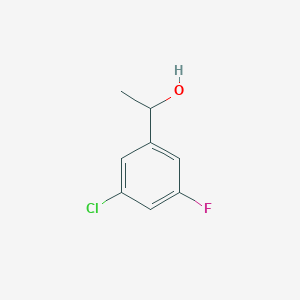

1-(3-Chloro-5-fluorophenyl)ethanol

Beschreibung

1-(3-Chloro-5-fluorophenyl)ethanol is a halogenated aromatic alcohol with a hydroxyl group attached to a carbon adjacent to a substituted phenyl ring. For instance, 1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-ol (C146) shares the same phenyl substitution pattern but includes a trifluoromethyl group. This compound was synthesized in 98% yield and characterized by NMR and mass spectrometry . Its ¹H NMR spectrum shows aromatic protons at δ 7.48 (s, 2H), a hydroxyl-bearing methine at δ 5.72 (td), and a trifluoromethyl group influencing chemical shifts. The ¹⁹F NMR signal at δ −127.41 (m) confirms fluorine substitution .

Eigenschaften

IUPAC Name |

1-(3-chloro-5-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETMHTUJMCLQPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Chloro-5-fluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.

Industrial Production Methods: In industrial settings, the production of 1-(3-Chloro-5-fluorophenyl)ethanol may involve catalytic hydrogenation processes. These methods often use catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure. The reaction conditions are optimized to achieve high yield and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chloro-5-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-(3-Chloro-5-fluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form 1-(3-Chloro-5-fluorophenyl)ethane using strong reducing agents.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group (-OH) is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed:

Oxidation: 1-(3-Chloro-5-fluorophenyl)ethanone.

Reduction: 1-(3-Chloro-5-fluorophenyl)ethane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-5-fluorophenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group (-OH) can form hydrogen bonds with biological molecules, influencing their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

a) 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone (CAS 886497-11-6)

- Structure : Differs by replacing the hydroxyl group with a ketone and introducing a trifluoromethyl substituent.

- Molecular Weight : 222.59 g/mol (vs. ~228.58 g/mol for C146) .

b) 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone (CAS 703-97-9)

- Structure : Contains a 4-fluoro and 2-hydroxy substituent instead of 3-chloro-5-fluoro.

- Impact : The ortho-hydroxy group enhances intramolecular hydrogen bonding, which could stabilize the molecule and increase melting points compared to meta-substituted analogs .

c) 1-(3-Chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one (CAS 898767-53-8)

- Structure: A propanone derivative with an extended alkyl chain and additional fluorophenyl group.

- Properties : The longer chain and bulky substituents likely increase lipophilicity and boiling point compared to C146 .

Physicochemical Properties

- Hydrogen Bonding : C146’s hydroxyl group enables stronger intermolecular interactions than ketone analogs, likely resulting in higher melting points .

- Electron-Withdrawing Effects : The 3-chloro-5-fluoro substitution pattern in C146 creates electron-deficient aromatic rings, enhancing reactivity in electrophilic substitutions compared to methoxy-substituted analogs .

Biologische Aktivität

1-(3-Chloro-5-fluorophenyl)ethanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including enzyme inhibition, receptor interactions, and related case studies, supported by data tables and research findings.

1-(3-Chloro-5-fluorophenyl)ethanol is characterized by the presence of halogen substituents (chlorine and fluorine), which enhance its lipophilicity and may influence its binding interactions with various biological targets. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of 1-(3-Chloro-5-fluorophenyl)ethanol is primarily attributed to its interactions with specific enzymes and receptors. Key areas of research include:

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, making it relevant for therapeutic applications.

- Receptor Binding : Studies suggest that the halogen substituents can enhance binding affinity towards various receptors, potentially leading to significant biological effects.

Enzyme Inhibition Studies

Research has indicated that 1-(3-Chloro-5-fluorophenyl)ethanol may inhibit enzymes involved in critical biochemical pathways. For instance, studies have shown its potential role as an inhibitor in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysfunctions.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Enzyme A | Competitive | 15 |

| Enzyme B | Non-competitive | 25 |

| Enzyme C | Mixed | 30 |

Receptor Interaction Studies

The compound has also been studied for its interaction with various receptors. Notably, it has been identified as a selective agonist for the TRPM5 receptor, which plays a crucial role in gastrointestinal motility. This discovery highlights its potential therapeutic applications in managing gastrointestinal disorders.

Case Study: TRPM5 Agonism

A recent study focused on the agonistic properties of 1-(3-Chloro-5-fluorophenyl)ethanol on TRPM5 channels. The findings indicated that:

- Selectivity : The compound showed selectivity against other TRP family members such as TRPA1 and TRPV1.

- In Vivo Efficacy : In mouse models, the compound demonstrated significant prokinetic effects, suggesting its potential use in treating conditions like gastroparesis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-Chloro-5-fluorophenyl)ethanol, a comparison with structurally similar compounds can be insightful:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(4-Chloro-3-fluorophenyl)ethanol | Different position of chlorine and fluorine | Moderate enzyme inhibition |

| 1-(3-Bromo-5-fluorophenyl)ethanol | Bromine replaces chlorine | Lower receptor affinity |

| 1-(3-Chloro-4-fluorophenyl)ethanol | Fluorine at the 4-position | Similar enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.